molecular formula C9H11N5 B13081788 1-[(3-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(3-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13081788
M. Wt: 189.22 g/mol
InChI Key: FLRXGUGTRLTHBH-UHFFFAOYSA-N
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Description

1-[(3-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 3-methylpyridine with appropriate triazole precursors under controlled conditions. One common method involves the use of tetrahydrofuran as a solvent medium, where the corresponding acids undergo condensation, hydrolysis, and cyclization to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through crystallization, and rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-[(3-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

1-[(3-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-methylpyridin-2-yl)methyl]piperazine
  • 1-(3-methylpyridin-2-yl)piperazine
  • Quinolinyl-pyrazoles

Uniqueness

1-[(3-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific triazole-pyridine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and therapeutic potentials .

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

1-[(3-methylpyridin-2-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H11N5/c1-7-3-2-4-11-8(7)5-14-6-12-9(10)13-14/h2-4,6H,5H2,1H3,(H2,10,13)

InChI Key

FLRXGUGTRLTHBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)CN2C=NC(=N2)N

Origin of Product

United States

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